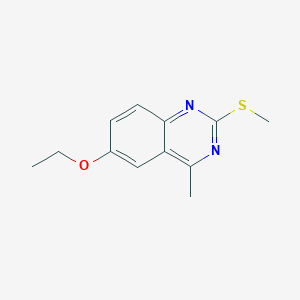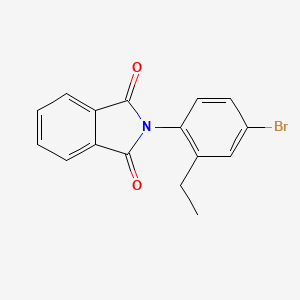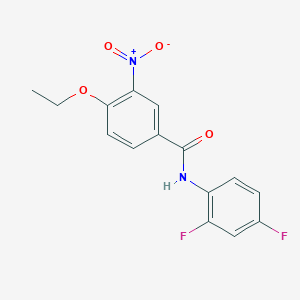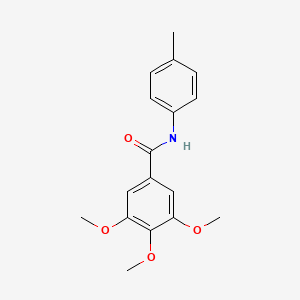![molecular formula C17H17NO4S B5738568 methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of ester that is commonly used in organic synthesis and medicinal chemistry. In
作用机制
The mechanism of action of methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. It can also inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth.
实验室实验的优点和局限性
One of the significant advantages of using methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate in lab experiments is its high yield during synthesis. This allows for the production of large quantities of the compound, making it more accessible for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate. One of the areas of interest is its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that this compound can inhibit the replication of the SARS-CoV-2 virus, making it a promising candidate for the development of new antiviral drugs. Another area of interest is the development of new drugs for the treatment of cancer. Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, the compound's potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, is also an area of interest for future research.
Conclusion:
In conclusion, methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in different fields.
合成方法
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate can be synthesized by the reaction of 4-aminophenol with phenylthioacetic acid, followed by esterification with methyl chloroacetate. This reaction results in the formation of the desired product with a yield of around 70%.
科学研究应用
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in medicinal chemistry, where it is used as a building block for the synthesis of different drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
methyl 2-[4-[(2-phenylsulfanylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(20)11-22-14-9-7-13(8-10-14)18-16(19)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZOVZRWGLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)